

An In-depth Technical Guide to Bis(dichlorophosphino)methane

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Compound of Interest

Compound Name: *Bis(dichlorophosphino)methane*

Cat. No.: *B1586474*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dichlorophosphino)methane (C₁H₂Cl₄P₂), CAS number 28240-68-8, is a reactive organophosphorus compound with significant applications in synthetic chemistry, particularly as a bidentate phosphine ligand in catalysis. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, reactivity, and handling protocols. It is intended to serve as a technical resource for researchers in academia and industry, including those in the field of drug development where phosphorus-containing ligands are of growing importance.

Chemical and Physical Properties

Bis(dichlorophosphino)methane is a clear, colorless to pale yellow liquid that is sensitive to air and moisture.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	CH ₂ Cl ₂ P ₂	[2]
Molecular Weight	217.79 g/mol	[1][2]
CAS Number	28240-68-8	[2]
Density	1.601 g/mL at 25 °C	[1]
Boiling Point	101 °C	[1]
Refractive Index	n _{20/D} 1.5940	[1]
Flash Point	96.1 °C (205 °F)	[1]

Spectroscopic Data

Detailed spectroscopic data for **bis(dichlorophosphino)methane** is not widely available in public databases. The following represents typical expected spectroscopic behavior based on its structure and comparison with related compounds.

2.1. NMR Spectroscopy

- ³¹P NMR: The phosphorus-31 NMR spectrum is expected to show a single resonance, characteristic of a P(III) center bonded to two chlorine atoms and a methylene group. The chemical shift would be in the region typical for dichlorophosphines.
- ¹H NMR: The proton NMR spectrum would exhibit a triplet centered around the chemical shift for the methylene protons, resulting from coupling to the two equivalent phosphorus nuclei.
- ¹³C NMR: The carbon-13 NMR spectrum would show a triplet for the methylene carbon due to coupling with the two phosphorus atoms.

2.2. Vibrational Spectroscopy (IR and Raman)

The infrared (IR) and Raman spectra would be characterized by vibrational modes corresponding to P-Cl and C-P bonds. The symmetric and asymmetric stretching and bending frequencies of the PCl₂ groups and the CH₂ bridge would be the most prominent features. Due to the molecule's symmetry, some vibrational modes may be exclusively Raman or IR active.

Reactivity and Applications

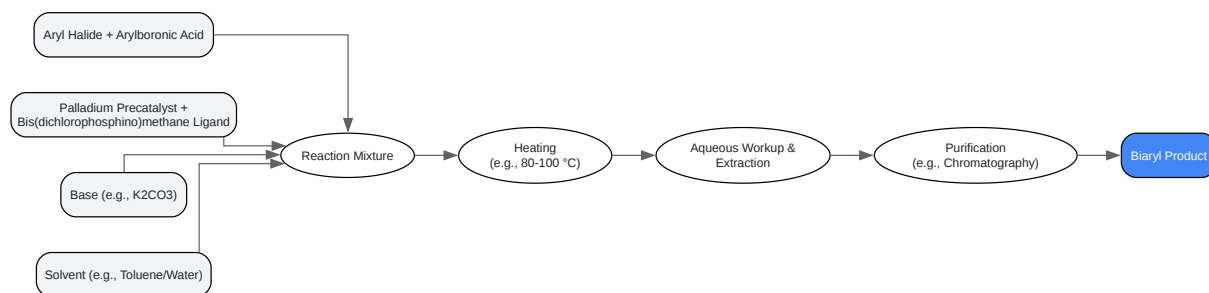
Bis(dichlorophosphino)methane is a versatile reagent and ligand in organic and organometallic chemistry.

3.1. Ligand in Catalysis

The primary application of **bis(dichlorophosphino)methane** is as a bidentate phosphine ligand in a variety of palladium-catalyzed cross-coupling reactions.^[1] Its ability to chelate to a metal center can enhance catalytic activity and selectivity. It is suitable for use in reactions such as:^[1]

- Buchwald-Hartwig Cross-Coupling
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling

The general workflow for a Suzuki-Miyaura cross-coupling reaction, where **bis(dichlorophosphino)methane** could be employed as a ligand, is depicted below.



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Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

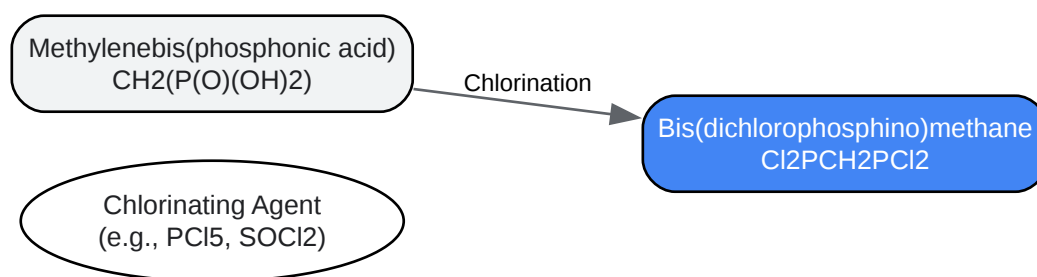
3.2. Synthesis of Other Organophosphorus Compounds

The P-Cl bonds in **bis(dichlorophosphino)methane** are susceptible to nucleophilic substitution, making it a valuable precursor for the synthesis of other methylene-bridged bisphosphines with different substituents on the phosphorus atoms.

Experimental Protocols

4.1. Synthesis

A potential synthetic route to **bis(dichlorophosphino)methane** involves the chlorination of methylenebis(phosphonic acid) or its esters. A general representation of this transformation is shown below.



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Caption: A plausible synthetic pathway to **bis(dichlorophosphino)methane**.

A detailed experimental protocol for this specific transformation is not readily available in the public domain and would require careful development and optimization in a laboratory setting, with stringent safety precautions due to the hazardous nature of the reactants and products.

4.2. Handling and Safety

Bis(dichlorophosphino)methane is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[2] It is also sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

Personal Protective Equipment (PPE):

- **Eye Protection:** Chemical safety goggles and a face shield are mandatory.
- **Skin Protection:** A flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber or Viton) are essential.
- **Respiratory Protection:** Work should be conducted in a well-ventilated fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Spill and Disposal:

In case of a spill, the area should be evacuated. The spill should be absorbed with an inert material (e.g., vermiculite or sand) and placed in a sealed container for disposal. All waste

containing **bis(dichlorophosphino)methane** should be treated as hazardous waste and disposed of in accordance with local regulations.

Structural Information

A definitive crystal structure of **bis(dichlorophosphino)methane** is not publicly available. However, computational modeling and data from related structures, such as metal complexes of bis(diphenylphosphino)methane, can provide insights into its likely molecular geometry. The molecule is expected to have a tetrahedral geometry around the phosphorus atoms and a methylene bridge creating a flexible backbone.

Thermal Stability

Specific data on the thermal decomposition of **bis(dichlorophosphino)methane** is not available. However, based on its structure, it is expected to be thermally labile. At elevated temperatures, decomposition could lead to the formation of various phosphorus-containing byproducts and chlorinated hydrocarbons. Any thermal processing should be conducted with caution and under a controlled atmosphere.

Conclusion

Bis(dichlorophosphino)methane is a valuable, albeit hazardous, chemical for the synthesis of more complex organophosphorus compounds and as a ligand in transition metal catalysis. Its effective use in research and development, particularly in the synthesis of potential pharmaceutical intermediates, requires a thorough understanding of its properties and strict adherence to safety protocols. Further research to fully characterize its spectroscopic properties and reactivity would be beneficial to the scientific community.

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- 2. Bis(dichlorophosphino)methane | $\text{CH}_2\text{Cl}_2\text{P}_2$ | CID 2784185 - PubChem [pubchem.ncbi.nlm.nih.gov]
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